6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one
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Overview
Description
6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, also known as 2-chloro-N-methyl-6-phenylcyclohexylamine, is a synthetic organic compound with a wide range of uses in scientific research. It is a cyclic amine, an aromatic compound with an amine group attached to the ring structure. The compound has a molecular formula of C13H15ClN and a molecular weight of 218.7 g/mol. It has a melting point of 79-81°C and a boiling point of 170-172°C. 2-chloro-N-methyl-6-phenylcyclohexylamine is a white to off-white solid with a pungent odor.
Mechanism of Action
6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the brain that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. When 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is taken orally, it is metabolized by MAO and converted into its active metabolite, 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine-N-oxide. This metabolite then binds to the MAO enzyme and inhibits its activity, leading to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anticonvulsant, antihypertensive, and analgesic effects. Additionally, it has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a convenient reagent for organic synthesis. However, it is important to note that 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is a highly potent compound and should be handled with care. It is also important to note that it is a respiratory irritant and can cause skin and eye irritation.
Future Directions
The future directions for 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine include further research into its effects on the brain and its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential interactions with other drugs is needed. Additionally, further research into its potential use as a reagent in organic synthesis is needed. Furthermore, research into its potential toxicity and its potential interactions with other compounds is needed. Finally, further research into its potential uses in other fields, such as agriculture and medicine, is needed.
Synthesis Methods
6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine can be synthesized from commercially available starting materials such as 2-chlorobenzaldehyde and N-methylcyclohexylamine. The synthesis is carried out in a three-step reaction sequence. In the first step, 2-chlorobenzaldehyde is reacted with N-methylcyclohexylamine in the presence of a base such as potassium carbonate to form an intermediate compound. In the second step, the intermediate compound is reacted with a base such as sodium hydroxide to form the desired product. In the third step, the product is purified by recrystallization.
Scientific Research Applications
6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as drugs, agrochemicals, and dyes. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and antihypertensives.
properties
IUPAC Name |
6-(2-chlorophenyl)-6-(methylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14/h2-4,6-8,15H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCYPPLSMIAAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC=CC1=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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